2-Methyl-1-pentylpiperazine

Overview

Description

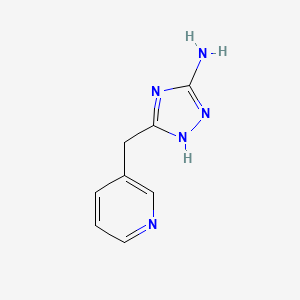

Piperazines are a class of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a raw material in the manufacture of chemicals and pharmaceuticals .

Synthesis Analysis

There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazines consists of a six-membered ring with two nitrogen atoms at opposite positions . The remaining positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkyl halides to form substituted piperazines, and reactions with carbonyl compounds to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazines can vary widely depending on their specific structure. For example, they can vary in terms of their solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Piperazine Derivatives

2-Methyl-1-pentylpiperazine: is a valuable precursor in the synthesis of various piperazine derivatives. These derivatives are significant due to their wide range of biological and pharmaceutical activities . The compound’s structure allows for the creation of complex molecules through reactions like cyclization with sulfonium salts and the Ugi reaction, which are pivotal in medicinal chemistry.

Antimicrobial Polymers

The piperazine moiety, to which 2-Methyl-1-pentylpiperazine belongs, is utilized in developing antimicrobial polymers. These polymers are crucial in biomedical sectors, healthcare products, water purification systems, and food packaging to combat pathogenic microbes .

Toxicology and Pharmacology

In toxicological and pharmacological research, 2-Methyl-1-pentylpiperazine has been characterized alongside other synthetic opioids. Its effects on the µ-opioid receptor (MOR) activation potential have been studied, providing insights into its efficacy and potency compared to other compounds .

Industrial Processes

Piperazine compounds, including 2-Methyl-1-pentylpiperazine, are investigated for their roles in various industrial processes. They are involved in the synthesis of lipases, which are enzymes with a broad range of industrial applications, including biodiesel production, food and beverage enhancement, and pharmaceuticals .

Environmental Science

Research in environmental science has explored the use of piperazine derivatives in carbon capture and storage (CCUS) technologies. These compounds can play a role in decarbonizing CO2 emissions from industrial sources, contributing to achieving net-zero targets .

Agricultural Research

In the agricultural sector, piperazine derivatives are part of ongoing research to develop new compounds that can serve as pesticides or enhance crop protection. The chemical reactivity of piperazine-based synthons facilitates their incorporation into various molecules, potentially leading to innovations in agricultural chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-1-pentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDIZEYCFFEWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

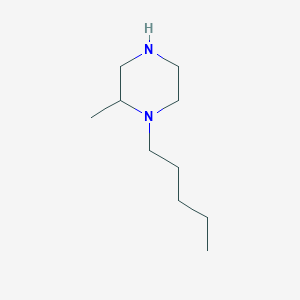

CCCCCN1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667951 | |

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-pentylpiperazine | |

CAS RN |

26864-98-2 | |

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)

![5-(H-Gly-Pro-Gly-Pro-amido)-9-[di-(3-sulfonylpropyl)amino]-benzo[a]phenoxazonium perchlorate](/img/structure/B1499448.png)

![6-Fluoro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B1499454.png)